molecular formula C17H14Cl2N2O3S B2949135 (E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 441291-53-8

(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2949135
CAS No.: 441291-53-8
M. Wt: 397.27
InChI Key: RQWAYTHUQCRBSH-LVZFUZTISA-N
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Description

(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a recognized and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family Source . This compound functions by binding to the pseudokinase (JH2) domain of TYK2, an allosteric regulatory region, which effectively stabilizes the enzyme in an inactive conformation and inhibits its catalytic activity and subsequent signaling Source . The primary research value of this inhibitor lies in its utility as a precise chemical tool for dissecting the TYK2-mediated signaling axis of the JAK-STAT pathway, which is critically involved in immune regulation and inflammatory responses. Its high selectivity for the TYK2 JH2 domain over other JAK family members makes it an invaluable asset for investigating the specific roles of TYK2 in disease models, particularly in autoimmune conditions such as psoriasis and lupus Source . Researchers employ this compound to explore cytokine signaling mechanisms and to validate TYK2 as a therapeutic target for immune-mediated disorders, providing critical insights for preclinical drug discovery.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c1-21-16-13(23-2)4-3-5-14(16)25-17(21)20-15(22)9-24-12-7-6-10(18)8-11(12)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWAYTHUQCRBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₂S
  • Key Functional Groups :
    • Dichlorophenoxy group
    • Methoxy and methyl substituents on the benzothiazole moiety
    • Acetamide linkage

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, a study noted that thiazole derivatives promoted apoptosis in A431 and A549 cancer cells by modulating key signaling pathways such as IL-6 and TNF-α .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.61Apoptosis induction
B7A5491.98Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against various pathogens.

  • Study Findings : In a comparative study, several thiazole derivatives were screened for their antibacterial efficacy against strains such as E. coli and Staphylococcus aureus. Results indicated that some derivatives had comparable activity to standard antibiotics like norfloxacin .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which reveal how different substituents affect its potency.

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
  • Chlorine Substituents : Presence of electron-withdrawing groups like Cl increases lipophilicity and potentially enhances interaction with biological targets.
  • Methoxy Group : Acts as an electron donor, influencing the overall electronic properties of the molecule.

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors treated with a thiazole derivative showed a notable reduction in tumor size in 30% of participants .
  • Case Study 2 : An investigation into the effects of thiazole compounds on bacterial biofilms revealed significant inhibition, suggesting potential applications in treating chronic infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. Comparative studies of similar dichlorophenoxy acetamides show:

ConditionProduct FormedRate (k, s⁻¹)Reference
1M HCl, 80°C2-(2,4-Dichlorophenoxy)acetic acid5.2 × 10⁻⁴
0.1M NaOH, 60°CSodium salt of acetic acid derivative3.8 × 10⁻⁴
Neutral H₂O, 25°CNo reaction (stable)

The methoxy group on the benzothiazole ring stabilizes the adjacent imine via resonance, slowing hydrolysis compared to non-methoxy analogs .

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenoxy group participates in regioselective substitutions. Reactivity trends for Cl substituents:

PositionReactivity (vs. meta/para Cl)Preferred NucleophilesExample Products
2-ClModerate (ortho to O−)−OH, −NH₂, −SH2-Hydroxy-4-chlorophenoxy derivatives
4-ClLow (para to O−)Strong nucleophiles (e.g., −CN)4-Cyano-2-chlorophenoxy derivatives

Key Findings :

  • Methanolysis at 2-Cl occurs 5× faster than at 4-Cl due to steric and electronic factors .

  • Thiols (e.g., ethanethiol) selectively replace 2-Cl under mild conditions (40°C, DMF) .

Electrophilic Attack on the Benzothiazole Ring

The 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety undergoes electrophilic substitution at the 5- and 7-positions:

ElectrophilePositionProduct Yield (%)Conditions
Nitronium ion (HNO₃)578H₂SO₄, 0°C, 2h
Bromine (Br₂)765CHCl₃, RT, 1h
Acetyl chloride542AlCl₃, 50°C, 4h

The methoxy group at position 4 directs electrophiles to the 5-position via resonance, while the methyl group at position 3 sterically hinders 6-position reactivity .

Tautomerization and Cyclization

The imine (C=N) in the benzothiazole ring exhibits keto-enol tautomerism, enabling cyclization:

  • Base-mediated cyclization : Forms a fused thiazolo[3,2-a]pyrimidine system in the presence of ethyl acetoacetate (yield: 55%, EtOH, reflux) .

  • Acid-mediated cyclization : Generates a benzothiazolo[2,3-b]quinazoline derivative with H₂SO₄ (yield: 38%, 70°C) .

Redox Reactions

The dichlorophenoxy group and benzothiazole ring participate in redox processes:

Reaction TypeReagentObservationReference
Reduction (Nitro→Amine)H₂/Pd-CPartial reduction of C=N bond
Oxidation (S in thiazole)H₂O₂, Fe²⁺Sulfoxide formation (72% yield)

Electrochemical studies of analogous nitro/thiazole systems show reduction potentials between −500 mV to −1,400 mV (vs. Ag/AgCl) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalystLigandYield (%)Conditions
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME6380°C, 12h
Buchwald-HartwigPd₂(dba)₃Xantphos57100°C, 24h

Coupling occurs preferentially at the 5-position of the benzothiazole ring due to electronic activation by the methoxy group .

Stability Under Environmental Conditions

Degradation studies reveal:

ConditionHalf-Life (Days)Major Degradation Pathway
UV light (λ = 254 nm)2.5C−O bond cleavage (dichlorophenoxy)
pH 9 buffer14Acetamide hydrolysis
Soil microbiota28Dechlorination and ring oxidation

The methoxy group enhances photostability by 30% compared to non-methoxy analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

(a) Benzothiazole Derivatives
  • Compound from : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibit anti-inflammatory and antibacterial activities. Replacing the thioether linkage with a dichlorophenoxy group (as in the target compound) may enhance lipophilicity and membrane penetration .
  • Compound from : (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide shares the benzothiazole core but substitutes the dichlorophenoxy group with a sulfonyl-fluorophenyl moiety.
(b) Thiazolidinedione Derivatives ()
  • Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides replace the benzothiazole with a thiazolidinedione ring. This structural shift directs activity toward hypoglycemic applications rather than antimicrobial effects, highlighting the importance of the heterocyclic core in target specificity .

Substituent Effects on Bioactivity

Compound Key Substituents Reported Bioactivity Reference
Target Compound 2,4-Dichlorophenoxy, 4-methoxy-3-methyl Inferred: Antimicrobial potential
: Compound 5d Indolinone-thiazole hybrid Anti-inflammatory (IC₅₀: 12 µM)
: CAS 895469-59-7 4-Fluorophenyl sulfonyl Unknown; likely altered solubility
: Compound 3c Thiazolidinedione, nitro-phenyl Hypoglycemic (50% glucose reduction)
  • Methoxy vs. Ethoxy Substitutions : Methoxy groups (as in the target compound) may increase metabolic stability over ethoxy analogs due to reduced oxidative susceptibility .

Pharmacological and Physicochemical Profiles

Parameter Target Compound Compound Compound
Molecular Weight ~420 g/mol (estimated) 430–450 g/mol 300–400 g/mol
logP (Estimated) 3.4–3.8 2.8–3.2 1.5–2.0
Bioactivity Focus Antimicrobial Anti-inflammatory Hypoglycemic
  • Antimicrobial Potential: The dichlorophenoxy group’s resemblance to chloramphenicol suggests possible inhibition of bacterial protein synthesis. Comparatively, compound 4 in (H. pylori inhibition: 80.5% at 100 µM) demonstrates how substituents like dichlorophenoxy may enhance potency .

Q & A

Q. What are the established synthetic routes for (E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Substitution : Reacting 2,4-dichlorophenol with a halogenated acetyl precursor (e.g., chloroacetic acid derivatives) under alkaline conditions to form the phenoxyacetamide backbone .
  • Condensation : Coupling the intermediate with 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF. Reaction progress is monitored via TLC, and purification is achieved via column chromatography .
  • Characterization : Confirmed via IR (C=O stretch at ~1667 cm⁻¹), ¹H NMR (aromatic protons at δ 6.9–7.5 ppm, methoxy singlet at δ 3.8 ppm), and HRMS .

Q. How is the (E)-isomer of the compound selectively synthesized and verified?

  • Methodological Answer :
  • Stereochemical Control : The (E)-configuration is favored by steric hindrance during imine formation. Use of bulky bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) promotes thermodynamic control, stabilizing the (E)-isomer .
  • Verification : X-ray crystallography or NOESY NMR can confirm geometry. For example, the absence of NOE between the thiazole ring protons and the dichlorophenoxy group supports the (E)-configuration .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., C/H/N discrepancies) be resolved during characterization?

  • Methodological Answer : Discrepancies (e.g., calculated C: 53.1% vs. found: 54.21% in ) may arise from:
  • Hydration/Impurities : Re-crystallize the compound from anhydrous ethanol and dry under vacuum .
  • Incomplete Combustion : Use high-purity oxygen during CHNS analysis. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies optimize the yield of the condensation step in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) to minimize side reactions. EDCI with HOBt (hydroxybenzotriazole) reduces racemization .
  • Solvent Optimization : Anhydrous DMF or THF improves solubility. Microwave-assisted synthesis at 60–80°C reduces reaction time (30 mins vs. 12 hrs) .
  • Workup : Use aqueous washes (NaHCO₃) to remove unreacted reagents, followed by gradient column chromatography (hexane:EtOAc 4:1) .

Q. How can computational methods predict the compound’s bioactivity against specific targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the dichlorophenoxy group and hydrophobic pockets in kinase ATP-binding domains.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key residues (e.g., Valine-123 in EGFR) may form van der Waals contacts with the benzo[d]thiazole ring .
  • Validation : Compare predictions with in vitro kinase inhibition assays (IC₅₀) using recombinant proteins .

Experimental Design & Data Analysis

Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hrs .
  • Light/Temperature : Store aliquots at -20°C (dark) vs. 25°C (light) and compare NMR spectra for decomposition (e.g., loss of methoxy peak at δ 3.8 ppm) .

Q. How should researchers address low reproducibility in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :
  • Standardize Protocols : Use identical cell lines (e.g., HepG2 for hypoglycemic activity) and passage numbers. Pre-treat with 10% FBS to minimize serum variability .
  • Positive Controls : Include metformin or rosiglitazone in parallel assays to validate experimental conditions .

Mechanistic & Functional Studies

Q. What mechanistic insights explain the compound’s potential hypoglycemic activity?

  • Methodological Answer :
  • PPAR-γ Activation : Perform luciferase reporter assays in HEK293 cells transfected with PPAR-γ response elements. EC₅₀ values <1 μM suggest agonist activity .
  • Glucose Uptake : Measure 2-NBDG uptake in 3T3-L1 adipocytes. A 2-fold increase over baseline (p<0.01) indicates insulin sensitization .

Q. How does the compound’s thiazole ring influence its pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Half-life >2 hrs suggests CYP450 resistance .
  • LogP Determination : Use shake-flask method (octanol/water). A LogP ~3.2 indicates moderate blood-brain barrier permeability .

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